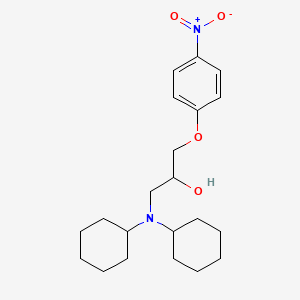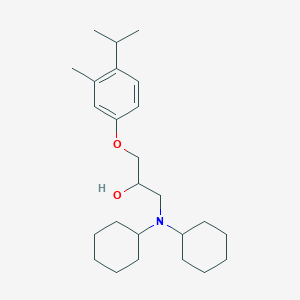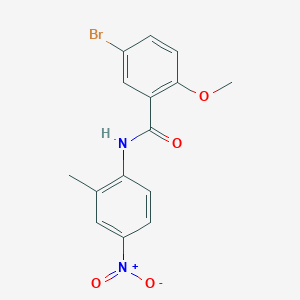
1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol
Übersicht
Beschreibung
1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol (DCNP) is a chemical compound that has been widely used in various scientific research applications. It is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. DCNP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This results in the inhibition of PKC activation and downstream signaling pathways. This compound has been shown to selectively inhibit the activity of conventional PKCs (α, β, and γ) and novel PKCs (δ, ε, η, and θ) but has no effect on atypical PKCs (ζ and ι/λ).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also has anti-inflammatory and anti-angiogenic properties and has been shown to inhibit the expression of pro-inflammatory cytokines and angiogenic factors.
Vorteile Und Einschränkungen Für Laborexperimente
1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol has several advantages for use in lab experiments. It is a selective inhibitor of PKC and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations. It has poor solubility in water and requires the use of organic solvents for its preparation. This compound is also sensitive to light and can degrade over time.
Zukünftige Richtungen
There are several future directions for the use of 1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol in scientific research. One potential application is in the development of novel cancer therapies. This compound has been shown to inhibit the growth of various cancer cell lines and could be used as a lead compound for the development of new anti-cancer drugs. Additionally, this compound could be used to study the role of PKC in various disease states, including inflammation, cardiovascular disease, and neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol has been used in various scientific research applications to investigate the role of PKC in cellular processes. It has been shown to inhibit the activation of PKC in vitro and in vivo, leading to the inhibition of cell growth and proliferation. This compound has also been used as a tool to study the signaling pathways involved in PKC-mediated cellular processes.
Eigenschaften
IUPAC Name |
1-(dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c24-20(16-27-21-13-11-19(12-14-21)23(25)26)15-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18,20,24H,1-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVXOHVZVRJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3982979.png)
![4-methyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3982980.png)


![6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3983006.png)



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B3983026.png)

![1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983037.png)
![1-butyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983038.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3983067.png)
